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Compound of Interest

Compound Name: BCN-PEG3-VC-PFP Ester

Cat. No.: B11832087 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The BCN-PEG3-VC-PFP Ester is a heterobifunctional linker critical in the development of

Antibody-Drug Conjugates (ADCs).[1] This linker is composed of four key components:

BCN (Bicyclononyne): A strained alkyne that enables copper-free, strain-promoted alkyne-

azide cycloaddition (SPAAC) for highly selective conjugation to azide-modified payloads.[2]

[3]

PEG3: A three-unit polyethylene glycol spacer that enhances the solubility and

pharmacokinetic properties of the conjugate.[2]

VC (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by lysosomal

proteases, such as Cathepsin B, which are often overexpressed in the tumor

microenvironment.[4][5][6] This ensures targeted release of the cytotoxic payload inside

cancer cells.[5]

PFP (Pentafluorophenyl) Ester: A highly reactive activated ester for efficient and stable

amide bond formation with primary or secondary amines, such as lysine residues on an

antibody.[2][7] PFP esters are noted for being less susceptible to hydrolysis than their NHS

ester counterparts, leading to more efficient reactions.[7][8]
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The precise characterization of the linker itself and the resulting ADC is paramount for ensuring

quality, efficacy, and safety.[9][10] This document outlines the key analytical techniques and

detailed protocols for the comprehensive characterization of BCN-PEG3-VC-PFP Ester and its

subsequent conjugates.

Physicochemical and Structural Characterization of
the Linker
Prior to conjugation, the integrity, purity, and identity of the BCN-PEG3-VC-PFP Ester linker

must be confirmed.

Properties and Specifications
The fundamental properties of the linker are summarized below.

Property Value Reference

CAS Number 2353409-45-5 [2][11]

Molecular Formula C₃₇H₅₀F₅N₅O₁₀ [2][11]

Molecular Weight 819.81 g/mol [2][11]

Purity (Typical) >95% [11][12]

Solubility Soluble in DMSO, DMF, DCM [2][13]

Storage
Store at -20°C, keep dry and

avoid sunlight
[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the linker by identifying

characteristic proton signals.[14][15]

Experimental Protocol: ¹H NMR

Sample Preparation: Dissolve 5-10 mg of the BCN-PEG3-VC-PFP Ester in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Instrument: A 400 MHz or higher NMR spectrometer.

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

Analysis: Process the spectrum and integrate the peaks. Compare the chemical shifts (δ)

and coupling patterns to the expected structure. The PEG repeating units often show a

characteristic signal around 3.6 ppm.[16]

Table of Representative ¹H NMR Data

Protons
Representative Chemical
Shift (δ, ppm)

Notes

BCN group 0.5 - 2.5

Complex multiplet signals
corresponding to the
bicyclononyne ring
protons.

PEG3 spacer (-OCH₂CH₂O-) 3.5 - 3.8

A prominent multiplet or singlet

characteristic of the PEG

backbone.[14][15]

Val-Cit side chains
0.9 (Val-CH₃), 1.5-1.9 (Cit-

CH₂), 3.1 (Cit-δ-CH₂)

Characteristic shifts for the

amino acid residues.

| α-protons (Val, Cit) | 4.2 - 4.6 | Protons adjacent to the carbonyl groups in the peptide

backbone. |

Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the linker, providing

definitive evidence of its identity.

Experimental Protocol: LC-MS

Sample Preparation: Prepare a 1 mg/mL stock solution of the linker in a suitable solvent

(e.g., Acetonitrile or DMSO). Dilute to 1-10 µg/mL in the mobile phase.

Chromatography (HPLC):
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

Flow Rate: 0.3-0.5 mL/min.

Mass Spectrometry (ESI-MS):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

Scan Range: m/z 100-1500.

Analysis: Deconvolute the resulting spectrum to identify the parent ion peak.

Table of Expected Mass Spectrometry Results

Adduct Calculated m/z Observed m/z (Example)

[M+H]⁺ 820.35 820.35 ± 5 ppm

| [M+Na]⁺ | 842.33 | 842.33 ± 5 ppm |

Characterization of the Antibody-Linker Conjugate
(ADC)
After conjugation of the linker-payload to the antibody, the resulting ADC must be thoroughly

characterized to determine its purity, homogeneity, and Drug-to-Antibody Ratio (DAR).[10]
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Caption: ADC Conjugation and Characterization Workflow.

Hydrophobic Interaction Chromatography (HIC)
HIC is a key method for determining the DAR distribution. It separates ADC species based on

hydrophobicity; species with more drugs conjugated are more hydrophobic and elute later.[10]

[17]

Experimental Protocol: HIC-HPLC

Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

Chromatography (HPLC):

Column: A HIC column (e.g., TSKgel Butyl-NPR).[17]

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[17]

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[9][17]

Gradient: A linear gradient from 0% to 100% B over 20-40 minutes.[9][17]

Flow Rate: 0.5-1.0 mL/min.[17]

Detection: UV at 280 nm.[9]

Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2,

DAR4, etc.). Calculate the weighted average DAR using the peak areas.[18]

Table of Representative HIC Data
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Peak
Retention Time
(min)

Drug Load (DAR) Area (%)

1 8.5 0 10.5

2 12.1 2 35.2

3 14.8 4 40.1

4 16.5 6 12.2

5 17.9 8 2.0

| Average DAR | - | 3.2 | - |

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC)
RP-HPLC, often coupled with MS, is used to assess the purity of the ADC, quantify the amount

of free (unconjugated) drug-linker, and determine the average DAR after reducing the

antibody's interchain disulfide bonds.[19]

Experimental Protocol: Reduced RP-HPLC

Sample Preparation:

To 50 µg of ADC (at 1 mg/mL), add a reducing agent such as DTT to a final concentration

of 10 mM.

Incubate at 37°C for 30 minutes to separate the heavy and light chains.

Chromatography (HPLC):

Column: C4 or C8 reversed-phase column suitable for proteins.

Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: A shallow gradient suitable for protein separation (e.g., 20% to 60% B over 30

minutes).[19]

Flow Rate: 0.5-1.0 mL/min.[19]

Column Temperature: 60-80°C to improve peak shape.[19]

Detection: UV at 280 nm and/or MS.

Analysis: The chromatogram will show peaks for the unconjugated light chain and a

distribution of peaks for the heavy chain conjugated with different numbers of drugs. The

average DAR can be calculated from the peak areas and their corresponding mass shifts if

coupled to MS.[18]

Mass Spectrometry (MS) of Intact/Reduced ADC
Intact mass analysis provides the molecular weight of the different ADC species, allowing for

unambiguous confirmation of drug conjugation and calculation of the average DAR.[18]

Experimental Protocol: Intact LC-MS

Sample Preparation: Desalt the ADC sample (1-5 mg/mL) using a suitable method.

Chromatography (LC): Use a short reversed-phase or size-exclusion column to desalt the

sample online before infusion into the mass spectrometer.

Mass Spectrometry (ESI-QTOF/Orbitrap):

Ionization Mode: ESI+.

Mass Analyzer: A high-resolution instrument (Q-TOF or Orbitrap) is required to resolve the

different glycoforms and drug-loaded species.

Data Processing: Deconvolute the raw mass spectrum to obtain a zero-charge spectrum

showing the mass distribution of the ADC species.

Analysis: Identify the mass of the unconjugated antibody and the masses of the drug-loaded

species. The mass difference should correspond to the mass of the BCN-PEG3-VC-Payload
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moiety. Calculate the weighted average DAR from the relative intensities of the peaks.[18]

Functional Characterization: Linker Cleavage
The defining feature of the VC linker is its susceptibility to cleavage by Cathepsin B, a

mechanism that can be verified in vitro.[4][6][20]

Click to download full resolution via product page

Caption: Mechanism of Cathepsin B-mediated Linker Cleavage.

Experimental Protocol: In Vitro Cleavage Assay

Reaction Setup:

Incubate the ADC (e.g., 50 µg) in a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5)

with human Cathepsin B.

Include a reducing agent like DTT (1-2 mM) to activate the enzyme.

Run a control reaction without the enzyme.

Incubation: Incubate at 37°C, taking aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

Quenching: Stop the reaction by adding a protease inhibitor or by immediate analysis.

Analysis: Analyze the samples by RP-HPLC or LC-MS. Monitor the decrease of the intact

ADC peak and the appearance of the released payload peak over time.

This comprehensive suite of analytical techniques ensures a thorough characterization of BCN-
PEG3-VC-PFP Ester conjugates, providing critical data for quality control and regulatory

submissions in the development of novel ADCs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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